molecular formula C8H17NO2 B1594252 2-(2,6-Dimethyl-4-morpholinyl)ethanol CAS No. 73813-49-7

2-(2,6-Dimethyl-4-morpholinyl)ethanol

Cat. No.: B1594252
CAS No.: 73813-49-7
M. Wt: 159.23 g/mol
InChI Key: VAFPVCCEXLHAGE-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Modern Chemical Research

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, serves as a valuable building block in synthetic and medicinal chemistry. chemicalbook.comcmdm.tw Its derivatives are found in a wide range of pharmaceuticals, agrochemicals, and industrial materials. chemsynthesis.comnist.gov The morpholine moiety can enhance the aqueous solubility and metabolic stability of a molecule, making it a "privileged scaffold" in drug discovery. chemicalbook.com The structural rigidity and hydrogen bonding capabilities of the morpholine ring contribute to its ability to interact with biological targets with high specificity. nist.gov The continuous exploration of new morpholine derivatives is driven by the demand for novel therapeutic agents with improved efficacy and safety profiles. chemsynthesis.com

Overview of Heterocyclic Scaffolds in Synthetic Methodologies

Heterocyclic scaffolds are core structures around which diverse molecules can be built. chemspider.com The development of efficient synthetic methodologies to create and functionalize these scaffolds is a major focus of organic chemistry. amines.com Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex heterocyclic systems from simple starting materials in a single step. chemspider.com Microwave-assisted synthesis has also gained prominence as a technique to accelerate reaction times and improve yields in the preparation of heterocyclic compounds. nih.gov The strategic design of drug molecules often involves mimicking the structure of endogenous heterocycles to modulate their physiological functions. amines.com The versatility of these scaffolds allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs. lgcstandards.com

Structural Context of 2-(2,6-Dimethyl-4-morpholinyl)ethanol as a Functionalized Morpholine Derivative

This compound is a derivative of morpholine characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring and an ethanol (B145695) group attached to the nitrogen atom. The molecular formula of this compound is C8H17NO2, and it has an average mass of 159.229. pharmacompass.com The substitution pattern, particularly the cis or trans relationship of the methyl groups, can significantly influence the three-dimensional shape and, consequently, the properties of the molecule. The synthesis of the core 2,6-dimethylmorpholine (B58159) structure can be achieved through the cyclization of diisopropanolamine (B56660). google.com The ethanol substituent introduces a hydroxyl group, providing a site for further chemical modification and potential hydrogen bonding interactions. This functionalization distinguishes it from the simpler, unsubstituted 2-morpholinoethanol. klivon.com

Data Tables

Table 1: Physicochemical Properties of Related Morpholine Derivatives

Property2-Morpholinoethanol nih.govcis-2,6-Dimethylmorpholine (B33440)
Molecular Formula C6H13NO2C6H13NO
Molecular Weight 131.17 g/mol 115.17 g/mol
Boiling Point 225-230 °C146-148 °C
Density 1.07 g/mL0.93 g/mL

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanol
Source PubChem
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InChI

InChI=1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFPVCCEXLHAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994852
Record name 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73813-49-7, 276860-60-7
Record name 2-(2,6-Dimethyl-4-morpholinyl)ethanol
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Record name 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol
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Record name 2,6-Dimethyl-4-morpholineethanol
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Record name 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways to 2 2,6 Dimethyl 4 Morpholinyl Ethanol and Its Analogues

Strategies for the Construction of the Morpholine (B109124) Ring System

The formation of the morpholine heterocycle is a cornerstone of many synthetic routes. researchgate.net The morpholine ring is a versatile and common feature in many bioactive molecules and approved drugs, prized for its favorable physicochemical and metabolic properties. researchgate.net

Cycloaddition reactions offer powerful methods for constructing heterocyclic systems. A transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides using morpholine as both a base and a solvent has been reported to generate fully substituted 1,2,3-triazoles with a morpholine moiety at the C-4 position. nih.gov In this reaction, the morpholine acts as a nucleophile, attacking the α-position of the gem-difluoroalkene, which dictates the regioselectivity of the subsequent cycloaddition. nih.gov

Another approach involves a single-flask procedure that generates α-keto-N-alkenylnitrones, which then undergo a spontaneous 6π electrocyclization to form 2H-1,4-oxazine N-oxides. nih.gov These N-oxides are direct precursors to C-substituted morpholine derivatives, providing a modular pathway to novel heterocyclic structures. nih.gov

Intramolecular cyclization is a common and effective strategy for forming the morpholine ring. A prevalent method for synthesizing 2,6-disubstituted morpholines, such as the core of the target molecule, is the acid-catalyzed cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). google.com Using sulfuric acid, this reaction yields 2,6-dimethylmorpholine (B58159) with a high proportion of the cis-isomer. google.com For example, heating diisopropanolamine with sulfuric acid at 184°C can produce 2,6-dimethylmorpholine in 91% total yield, comprising 88% cis-isomer and 12% trans-isomer. google.com

Modern catalytic methods have also been developed. Gold-catalyzed cascade cyclization and isomerization reactions of alkynylamines or alkynylalcohols can produce morpholine derivatives in moderate to good yields with low catalyst loading (1.0 mol%). rsc.org Similarly, palladium-catalyzed carboamination provides a concise route to enantiopure cis-3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives and aryl or alkenyl halides. nih.gov This strategy allows for the creation of single stereoisomers in moderate to good yields. nih.gov

A more traditional, yet effective, two-step intramolecular approach involves reacting a suitable amino alcohol with chloroacetyl chloride to form an amide, which is then cyclized. researchgate.net The resulting morpholinone is subsequently reduced, typically with a borane (B79455) reagent like BH₃·THF, to afford the final morpholine ring. researchgate.net

Recent research has focused on developing more environmentally benign and efficient syntheses of morpholines. researchgate.net A significant advancement is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). chemrxiv.orgnih.govorganic-chemistry.org This method avoids the use of hazardous reagents such as chloroacetyl chloride and the waste generated from subsequent reduction steps required in traditional methods. chemrxiv.org The key to this methodology is achieving the selective N-monoalkylation of the amino alcohol with ethylene sulfate. nih.govchemrxiv.org This approach has proven effective for a wide variety of substituted morpholines and has been successfully scaled to over 50 grams. nih.govchemrxiv.org

Another application of green chemistry principles is the use of N-formylmorpholine as a green solvent in organic synthesis, which is itself synthesized from morpholine and formic acid under optimized conditions. ajgreenchem.com

Table 1: Comparison of Selected Morpholine Ring Synthesis Methods

Method Key Reagents Advantages Disadvantages/Limitations Citations
Intramolecular Cyclization Diisopropanolamine, H₂SO₄ High yield, direct route to 2,6-dimethylmorpholine Use of strong acid, high temperatures google.com
Intramolecular Cyclization Amino alcohol, Chloroacetyl chloride, BH₃·THF Well-established, versatile Multi-step, use of hazardous reagents, waste generation researchgate.net
Pd-Catalyzed Carboamination O-allyl ethanolamine, Aryl/Alkenyl halide, Pd-catalyst Stereoselective, modular Use of expensive palladium catalyst nih.gov
Green Synthesis 1,2-Amino alcohol, Ethylene sulfate, tBuOK Redox-neutral, fewer steps, avoids hazardous reagents Substrate-dependent selectivity chemrxiv.orgnih.govorganic-chemistry.org

Functionalization of the Morpholine Nitrogen (N-4 Position) with Ethanol (B145695) Moieties

Once the 2,6-dimethylmorpholine scaffold is obtained, the final step is the introduction of the 2-hydroxyethyl group at the N-4 position.

N-Alkylation is a direct method for functionalizing the morpholine nitrogen. The reaction of morpholine with alcohols in the gas-solid phase over a CuO–NiO/γ–Al₂O₃ catalyst has been investigated. researchgate.net This catalytic system is effective for the N-alkylation of morpholine with low-carbon primary alcohols like ethanol. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) achieved a 95.3% conversion with 93.8% selectivity under optimized conditions. researchgate.net The reactivity, however, decreases as the carbon chain of the alcohol increases. researchgate.net

Table 2: N-Alkylation of Morpholine with Various Alcohols Reaction Conditions: CuO–NiO/γ–Al₂O₃ catalyst, fixed-bed reactor.

Alcohol Morpholine Conversion (%) N-Alkylated Morpholine Selectivity (%) Citations
Methanol 95.3 93.8 researchgate.net
Ethanol 89.5 92.1 researchgate.netresearchgate.net
1-Propanol 81.2 89.3 researchgate.netresearchgate.net
1-Butanol 76.5 86.4 researchgate.netresearchgate.net

Reductive amination provides an alternative and widely used pathway. This method involves the reaction of the secondary amine (2,6-dimethylmorpholine) with an aldehyde, such as glycolaldehyde (B1209225) or a protected equivalent, to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Modern reductive amination can be performed using technologies like the H-cube system, which allows for the reaction to proceed without the need for acid catalysts, making it compatible with acid-sensitive functional groups. rsc.org This approach offers high conversion and a simple workup. rsc.org The reductive functionalization of amides and lactams, while a different starting material, also utilizes similar principles of reduction to an intermediate that can be alkylated. frontiersin.org

The stereochemistry of the target compound, 2-(2,6-dimethyl-4-morpholinyl)ethanol, is primarily defined by the cis or trans relationship of the two methyl groups on the morpholine ring. This stereochemistry is typically set during the ring's formation, as in the cyclization of diisopropanolamine which favors the cis isomer. google.com The subsequent N-alkylation with an ethanol moiety does not affect these existing stereocenters.

For analogues with chiral centers on the substituted ethanol chain, stereoselective methods are required. Asymmetric hydrogenation is a powerful tool for creating chiral molecules. semanticscholar.org By synthesizing an unsaturated morpholine derivative, for example, one with a C=C bond in the N-substituent, transition-metal-catalyzed asymmetric hydrogenation can be used to generate the desired stereocenter with high enantioselectivity (up to 99% ee). semanticscholar.org

Furthermore, stereocontrolled syntheses of the morpholine ring itself can provide access to specific isomers. The palladium-catalyzed carboamination of enantiomerically pure amino alcohols is a key example of a strategy that yields morpholine products as single stereoisomers. nih.gov Similarly, organocatalysis has been employed for the asymmetric 1,4-addition between aldehydes and nitroolefins using morpholine-based catalysts, demonstrating the utility of the morpholine scaffold in controlling stereoselective transformations. nih.gov These principles can be adapted to synthesize analogues of this compound with complex and stereochemically defined side chains.

Introduction and Stereocontrol of C-2 and C-6 Methyl Substituents

The arrangement of the methyl groups in 2,6-dimethylmorpholine can result in cis and trans diastereomers, each of which can exist as a pair of enantiomers ((2R,6R), (2S,6S) for trans and (2R,6S) which is a meso compound for cis). For many applications, a specific stereoisomer, often the cis-isomer, is preferred. google.com Consequently, synthetic strategies that can selectively produce a single diastereomer or enantiomer are of high value.

Diastereoselective and enantioselective methods are crucial for accessing stereochemically pure 2,6-disubstituted morpholines.

Asymmetric Hydrogenation: One powerful technique for installing chirality is the asymmetric hydrogenation of unsaturated morpholine precursors. nih.gov For instance, 2-substituted dehydromorpholines can be hydrogenated using a bisphosphine-rhodium catalyst with a large bite angle, yielding a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org This method represents an "after cyclization" strategy to introduce chirality. nih.gov

Metal-Catalyzed Cyclization: Iron(III)-catalyzed cyclization of 1,2-amino ethers substituted with an allylic alcohol has been shown to produce cis-2,6-disubstituted morpholines with high diastereoselectivity. thieme-connect.com This method is believed to proceed through a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer. thieme-connect.com Similarly, palladium(II) catalysts have been used to activate (Z)-allylic alcohols for the diastereoselective synthesis of cis-2,6-disubstituted morpholines. thieme-connect.com

Epoxide Ring-Opening: A straightforward approach involves the ring-opening of enantiomerically pure epoxides. acs.org A synthesis of enantiopure 2,6-disubstituted morpholines was developed from the ring-opening of epoxides with TsNHBoc under phase transfer catalysis conditions, which proceeds with high stereocontrol. acs.org Another method involves the acid-catalyzed cyclization of epoxy alcohols to yield enantiomerically pure 2,6-disubstituted morpholines. researchgate.net

The stereochemical outcome of the synthesis of 2,6-dimethylmorpholine can be directed either by the chirality inherent in the starting material (substrate-controlled) or by the use of chiral reagents or catalysts (reagent-controlled).

Substrate-Controlled Synthesis: A classic and industrially significant example of a substrate-controlled synthesis is the cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of sulfuric acid to produce 2,6-dimethylmorpholine. google.comgoogle.com The stereochemistry of the diisopropanolamine precursor dictates the stereochemistry of the resulting morpholine. This reaction can be optimized to produce a high proportion of the cis-isomer (up to 88%) by controlling reaction conditions such as temperature and the molar ratio of sulfuric acid to the amine. google.comgoogle.com The synthesis of enantiomerically pure morpholines often begins with enantiopure amino alcohols derived from the chiral pool, representing another form of substrate control. ru.nl

Reagent-Controlled Synthesis: In reagent-controlled synthesis, an external chiral agent directs the stereochemical outcome. The asymmetric hydrogenation of dehydromorpholines using a chiral rhodium-bisphosphine catalyst is a prime example of a reagent-controlled enantioselective process. nih.govrsc.org Another strategy involves the diastereoselective synthesis of morpholines from 1,2-amino ethers and 1,2-hydroxy amines using an iron(III) catalyst, where the catalyst controls the formation of the cis diastereoisomer as the major product. thieme-connect.com

Method Control Type Key Features Stereoselectivity Reference(s)
Cyclization of DiisopropanolamineSubstrateUses H₂SO₄; industrially relevant.High diastereoselectivity for cis-isomer (up to 88%). google.com, google.com
Asymmetric HydrogenationReagentUses chiral Rh-bisphosphine catalyst on dehydromorpholines.Excellent enantioselectivity (up to 99% ee). nih.gov, rsc.org
Iron-Catalyzed CyclizationReagentCyclization of amino allylic alcohols using FeCl₃.High diastereoselectivity for cis-isomer. thieme-connect.com
Epoxide Ring-Opening/CyclizationSubstrateStarts with enantiopure epoxides or epoxy alcohols.High stereocontrol, yields enantiopure products. acs.org, researchgate.net

One-Pot and Multicomponent Reaction Strategies for Analogous Structures

One-pot and multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. iau.iracs.org These strategies are highly valued for their ability to rapidly construct complex molecules like substituted morpholines from simple starting materials. acs.org

Several MCR strategies have been developed for the synthesis of morpholine derivatives. An efficient synthesis of 2,2,6-trisubstituted morpholines was achieved through a four-component reaction involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. acs.orgacs.org This electrophilic MCR produces halogenated morpholines that can be further modified. acs.org

Another approach involves the one-pot synthesis of substituted morpholine-2-thiones from the reaction of nitromethane, carbon disulfide, and an aziridine (B145994) in the presence of a base under solvent-free conditions. iau.ir Metal-free, one-pot syntheses of 2-substituted and 2,3-disubstituted morpholines have also been reported, starting from the reaction of aziridines with halogenated alcohols, enabled by an ammonium (B1175870) persulfate salt. beilstein-journals.org This method proceeds via an SN2-type ring opening followed by in-situ cyclization. beilstein-journals.org

The Ugi multicomponent reaction has also been adapted for the de novo assembly of highly substituted morpholines. acs.org This strategy involves a tetrazole Ugi reaction followed by an intramolecular SN2 cyclization to form the morpholine ring, allowing for diverse substitution patterns. acs.org

Reaction Type Components Product Type Key Features Reference(s)
Electrophilic MCREpichlorohydrin, NBS, Nosyl amide, Olefin2,2,6-Trisubstituted morpholinesHigh regioselectivity, provides handles for further functionalization. acs.org, acs.org
One-Pot Thione SynthesisNitromethane, Carbon disulfide, AziridineMorpholine-2-thionesSolvent-free, high yields, short reaction times. iau.ir
One-Pot from AziridinesAziridine, Halogenated alcohol, (NH₄)₂S₂O₈2- and 2,3-Disubstituted morpholinesMetal-free, operationally simple. beilstein-journals.org
Ugi MCR/CyclizationAmine, α-Halo aldehyde/ketone, Isocyanide, TMSN₃Highly substituted morpholinesDe novo assembly, allows high diversity. acs.org

Comparative Analysis of Synthetic Efficiencies and Atom Economy

When evaluating synthetic routes, efficiency is measured not only by chemical yield but also by factors like step count, operational simplicity, and atom economy. nih.gov Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.orgacs.org

Addition and Cycloaddition Reactions are inherently atom-economical as they incorporate all or most of the atoms from the starting materials into the product. nih.gov The Diels-Alder reaction is a classic example with 100% atom economy. nih.gov Multicomponent reactions, such as the Ugi reaction used for morpholine synthesis, are also designed to be highly atom-economical by combining multiple simple molecules into one complex product in a single step. acs.org

Substitution and Elimination Reactions often have lower atom economy because they generate byproducts that are not part of the final product. wikipedia.org For example, the classical synthesis of 2,6-dimethylmorpholine via the dehydration of diisopropanolamine with sulfuric acid has a high chemical yield but is less atom-economical due to the elimination of water. google.com Similarly, syntheses that rely on protecting groups or use high-mass reagents that become waste (e.g., in Wittig or Suzuki reactions) also exhibit lower atom economy. wikipedia.org

A comparative analysis highlights these trade-offs:

Multicomponent Reactions: These routes generally exhibit the highest atom economy and step efficiency, as demonstrated by the MCR synthesis of 2,2,6-trisubstituted morpholines. acs.orgacs.org They allow for the rapid generation of molecular diversity from simple precursors in a single pot. acs.org

Catalytic Cyclizations: Metal-catalyzed syntheses, such as the iron-catalyzed cyclization of amino allylic alcohols, can be highly efficient and diastereoselective. thieme-connect.com While they may not have 100% atom economy if a small molecule is eliminated, the use of a catalyst (which is only needed in small amounts) is a key green chemistry principle.

Classical Cyclization: The dehydration of diisopropanolamine is a robust and high-yielding industrial process. google.com Its primary drawbacks are the moderate atom economy due to water elimination and the use of stoichiometric amounts of strong acid, which requires neutralization and generates salt waste. google.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the detailed structure of 2-(2,6-Dimethyl-4-morpholinyl)ethanol in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for complete structural assignment and conformational insights. wordpress.com

The 2,6-dimethylmorpholine (B58159) ring can exist as cis and trans diastereomers. The cis isomer possesses a plane of symmetry, resulting in chemically equivalent methyl groups and a simplified NMR spectrum. In contrast, the trans isomer is asymmetric, leading to distinct signals for the two methyl groups. The morpholine (B109124) ring typically adopts a chair conformation. The chemical shifts (δ) and coupling constants (J) of the ring protons can differentiate between axial and equatorial positions, providing information on the preferred conformation.

Two-dimensional (2D) NMR techniques are crucial for definitive assignments. researchgate.net For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C couplings, establishing the connectivity between different parts of the molecule, such as the link between the ethanol (B145695) side chain and the morpholine nitrogen. The Nuclear Overhauser Effect (NOE) can be used to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for this compound. Actual values can vary based on the solvent and specific isomer (cis or trans).

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Methyl (CH₃) at C2/C6~1.1~18-20Signal multiplicity and number depend on cis/trans isomerism.
Methylene (B1212753) (CH₂) at C3/C5~2.0 - 2.8~50-55Complex splitting patterns due to coupling with adjacent protons.
Methine (CH) at C2/C6~3.5 - 3.8~70-75Position adjacent to the ring oxygen.
N-CH₂ (ethanol)~2.5~58-62Signal for the methylene group attached to the nitrogen.
O-CH₂ (ethanol)~3.6~59-63Signal for the methylene group attached to the hydroxyl oxygen.
Hydroxyl (OH)Variable (broad)-Chemical shift is concentration and solvent dependent; often exchanges with D₂O.

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₈H₁₇NO₂), the exact molecular weight is 159.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring this mass with high precision.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would provide structural information. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to cleavage. This would lead to the loss of a methyl group (CH₃•) or the ethyl alcohol side chain.

Ring Fragmentation: The morpholine ring can undergo characteristic cleavage, often resulting in stable fragments. The fragmentation of the parent morpholine ring is well-documented. nist.gov

Side-Chain Cleavage: A prominent fragment would likely be observed at m/z 114, corresponding to the loss of the terminal CH₂OH group (mass 31) and subsequent rearrangement, or a fragment corresponding to the charged 2,6-dimethylmorpholine ring. The base peak in the mass spectrum of 2,6-dimethylmorpholine itself appears at m/z 98. massbank.eu

Expected Key Fragments in Mass Spectrometry

m/z Value Possible Fragment Identity Notes
159[C₈H₁₇NO₂]⁺Molecular Ion (M⁺)
144[M - CH₃]⁺Loss of a methyl group from the ring.
114[M - CH₂CH₂OH]⁺ or other isomersLoss of the hydroxyethyl (B10761427) group from the nitrogen.
98[C₆H₁₂N]⁺Fragment corresponding to the 2,6-dimethylmorpholinium cation after ring opening/rearrangement.
56, 70Various smaller fragmentsResulting from further cleavage of the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. scispace.com The IR spectrum of this compound is expected to show a combination of absorptions characteristic of an alcohol, a tertiary amine, and an ether.

The most prominent features would include:

O-H Stretch: A strong and broad absorption band in the region of 3200–3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the ethanol moiety. lumenlearning.comdocbrown.info

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups. libretexts.org

Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3500Strong, BroadAlcohol
C-H Stretch (sp³)2850 - 3000StrongAlkane (Methyl/Methylene)
C-O Stretch1050 - 1260StrongAlcohol & Ether
C-N Stretch1020 - 1250Medium-WeakTertiary Amine

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, the technique's application to related morpholine derivatives demonstrates its power. sciencepublishinggroup.commdpi.com

Should a suitable single crystal of the title compound or a derivative be obtained, X-ray diffraction analysis would provide exact data on:

Molecular Conformation: It would confirm the chair conformation of the morpholine ring and the orientation of the two methyl groups (cis or trans). sciencepublishinggroup.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding involving the hydroxyl group.

Absolute Stereochemistry: For a chiral form, analysis of a crystal grown from an enantiomerically pure sample can determine its absolute configuration.

For example, studies on other substituted morpholine compounds have successfully used X-ray crystallography to confirm ring conformations and the spatial relationship between different parts of the molecule. sciencepublishinggroup.commdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral forms)

The applicability of chiroptical spectroscopy depends on the stereochemistry of the 2,6-dimethylmorpholine core.

The cis-2,6-dimethylmorpholine (B33440) isomer is a meso compound and is achiral.

The trans-2,6-dimethylmorpholine isomer is chiral and exists as a pair of enantiomers.

Therefore, this compound synthesized from the trans isomer would be a chiral molecule. For such chiral forms, chiroptical methods are essential for stereochemical characterization. nih.gov

Electronic Circular Dichroism (ECD) is a key chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to:

Assess Enantiomeric Purity: The magnitude of the ECD signal is proportional to the enantiomeric excess (e.e.) of the sample. nih.govresearchgate.net

Determine Absolute Configuration: The absolute configuration of an enantiomer can often be determined by comparing the experimentally measured ECD spectrum with a spectrum predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov This comparison provides a powerful, non-destructive method for assigning the R/S configuration of the stereocenters.

Mechanistic Organic Chemistry and Reactivity Studies of 2 2,6 Dimethyl 4 Morpholinyl Ethanol

Reactivity of the Tertiary Amine Moiety (N-4)

The nitrogen atom at position 4 of the morpholine (B109124) ring is a tertiary amine, characterized by its lone pair of electrons, which is the primary determinant of its chemical reactivity.

Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic carbon. Generally, for amines, nucleophilicity parallels basicity. masterorganicchemistry.com However, steric hindrance can significantly reduce nucleophilicity. masterorganicchemistry.com In the case of 2-(2,6-dimethyl-4-morpholinyl)ethanol, the methyl groups at the 2 and 6 positions sterically hinder the approach to the nitrogen atom, which can decrease its nucleophilic reactivity compared to less substituted morpholines. masterorganicchemistry.com The reactivity of amines generally follows the order of primary > secondary > tertiary, in part due to increasing steric hindrance. masterorganicchemistry.com

Table 1: Comparison of Basicity and Nucleophilicity of Related Amines

Compound pKa of Conjugate Acid Nucleophilicity Trend Factors Influencing Reactivity
Piperidine (B6355638) ~11.2 High No electron-withdrawing groups
Morpholine ~8.5 Moderate Electron-withdrawing oxygen reduces basicity and nucleophilicity masterorganicchemistry.com
N-Methylmorpholine ~7.4 Moderate Similar to morpholine, with N-substitution
2,6-Dimethylmorpholine (B58159) Not specified Lower Steric hindrance from methyl groups masterorganicchemistry.com

Quaternization: The tertiary amine can react with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. researchgate.net This is an SN2 reaction where the nitrogen atom acts as the nucleophile. msu.edu The rate of this reaction is sensitive to the structure of both the amine and the alkyl halide. d-nb.inforesearchgate.net For this compound, the steric hindrance from the 2,6-dimethyl groups would be expected to slow the rate of quaternization compared to N-methylmorpholine. Studies on related substituted morpholines have shown that the stereochemistry of the substitution can influence the course of quaternization. cdnsciencepub.com

Amine Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide, peracids (like m-CPBA), and Caro's acid. wikipedia.org The reaction with hydrogen peroxide is often catalyzed by carbon dioxide. googleapis.comrsc.org The resulting N-oxide is a polar molecule with a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org For instance, N-methylmorpholine can be oxidized to N-methylmorpholine N-oxide, a useful oxidizing agent in its own right. rsc.orgresearchgate.net The presence of the hydroxyl group in this compound could potentially compete for the oxidant, but conditions can often be chosen to selectively oxidize the amine.

Reactivity of the Primary Hydroxyl Group

The terminal ethanol (B145695) moiety provides a primary hydroxyl group, which is a versatile functional group capable of undergoing a variety of transformations.

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. nih.gov Selective oxidation of a primary alcohol in the presence of other functional groups, such as a tertiary amine, can be challenging. nih.gov However, specific methods have been developed for such selective transformations. For example, TEMPO-mediated oxidations can be selective for primary alcohols. nih.gov The oxidation of the hydroxyl group in this compound would lead to the formation of 2-(2,6-dimethyl-4-morpholinyl)acetaldehyde or 2-(2,6-dimethyl-4-morpholinyl)acetic acid.

In some cases, the oxidation of amino alcohols can be complex. For example, the oxidation of ethanolamines can sometimes lead to the formation of both oxidizing and reducing radical species. researchgate.net The stability of the amino group is a key factor; acetylation of the amino group has been used to direct oxidation to the hydroxyl group. louisville.edu

Esterification: The primary hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. orgsyn.org This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The reaction of this compound with a carboxylic acid, for instance, would yield the corresponding ester derivative.

Etherification: The hydroxyl group can also be converted into an ether. This is commonly achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the basic tertiary amine in the molecule, care must be taken in the choice of base to avoid quaternization of the nitrogen.

Influence of 2,6-Dimethyl Substitution on Morpholine Ring Conformation and Reactivity

The morpholine ring typically adopts a chair conformation. nih.gov The presence of the 2,6-dimethyl substituents has a significant impact on this conformation and, consequently, on the reactivity of the molecule. These substituents can exist in either a cis or trans relationship to each other.

The cis isomer, with both methyl groups either axial or equatorial, is generally the more stable and desired isomer in many applications. google.com The trans isomer has one axial and one equatorial methyl group. The conformational preference of the substituents can influence the steric environment around both the nitrogen atom and the hydroxyl group. For instance, equatorial substituents will generally provide less steric hindrance to an approaching reagent than axial substituents.

Studies on substituted morpholines have shown that the stereochemistry of substitution affects the reactivity. cdnsciencepub.comacs.org For example, the preferred axial course of quaternization in some morpholine systems is determined by stereoelectronic effects. cdnsciencepub.com The conformational constraints imposed by the dimethyl groups can also affect the accessibility of the nitrogen's lone pair and the hydroxyl group, thereby modulating their nucleophilicity and basicity. acs.org The synthesis of specifically substituted morpholines, such as the cis-2,6-dimethylmorpholine (B33440), is an area of interest, with methods developed to control the stereochemistry. google.comnih.gov

Investigation of Rearrangement Mechanisms

Rearrangement reactions are a fundamental aspect of organic chemistry, often leading to the formation of more stable products. For a molecule like this compound, several types of rearrangements could be envisaged under specific reaction conditions, although no specific studies have been reported.

One potential area for rearrangement could involve the morpholine ring itself, particularly under acidic conditions. Protonation of the ether oxygen could initiate ring-opening, followed by rearrangement and re-closure to form a different heterocyclic system, though this is generally a high-energy process for simple morpholines.

More plausible would be rearrangements involving the N-ethanol side chain. For instance, under strongly acidic and dehydrating conditions, protonation of the hydroxyl group followed by loss of water would generate a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement. A 1,2-hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. This could then be trapped by a nucleophile or lose a proton to form an alkene.

Another possibility, though less common for simple alcohols, could be a Wagner-Meerwein type rearrangement if a suitable carbocation can be formed adjacent to the morpholine ring. However, the generation of a carbocation at the carbon alpha to the nitrogen would be influenced by the inductive effect of the nitrogen atom.

It is important to emphasize that these are hypothetical pathways based on general mechanistic principles. Without specific experimental studies on this compound, these potential rearrangements remain speculative.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 2-(2,6-Dimethyl-4-morpholinyl)ethanol. DFT calculations can determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the system. These calculations also yield valuable information about electron distribution, molecular orbitals (like the HOMO and LUMO), and electrostatic potential.

The structural flexibility of this compound arises from the morpholine (B109124) ring and the rotatable bonds of the ethanol (B145695) side chain. The six-membered morpholine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.

In this compound, the key conformational questions involve the orientation of the two methyl groups at positions 2 and 6, and the ethanol group on the nitrogen atom.

Ring Conformation: The chair form is the most stable conformation for the morpholine ring.

Substituent Orientation: The substituents on the ring (the two methyl groups) and the nitrogen (the ethanol group) can be in either axial or equatorial positions. To minimize steric hindrance, particularly 1,3-diaxial interactions, larger substituents preferentially occupy equatorial positions. libretexts.org For the cis-isomer, one methyl group would be axial and one equatorial, while the more stable trans-isomer would allow both methyl groups to occupy equatorial positions. The ethanol group on the nitrogen also has preferred orientations to minimize steric clash with the ring hydrogens.

A detailed conformational analysis using DFT would involve systematically rotating the flexible bonds and comparing the single-point energies of the resulting conformers to build a potential energy surface. This landscape reveals the global minimum energy structure and the energy barriers for converting between different conformers.

Table 1: Illustrative DFT Data for Hypothetical Conformers of trans-2,6-Dimethyl-4-morpholinyl)ethanol
Conformer DescriptionHypothetical Relative Energy (kcal/mol)Key Feature
Chair, Di-Equatorial Methyls0.00Most stable, minimal steric strain
Chair, Di-Axial Methyls> 5.00High steric strain from 1,3-diaxial interactions
Twist-Boat Conformer> 4.00Intermediate energy, less stable than chair

Once the optimized molecular geometry is found, DFT calculations can predict various spectroscopic properties. This is valuable for interpreting experimental data or identifying the compound.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. These theoretical frequencies correspond to the stretching and bending modes of chemical bonds (e.g., O-H stretch of the alcohol, C-N and C-O stretches in the ring). Comparing the computed IR spectrum with an experimental one helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predictions, when compared to experimental spectra, are crucial for structural elucidation.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
Spectroscopic ParameterFunctional GroupPredicted Value (DFT)Typical Experimental Range
IR Frequency (cm⁻¹)O-H Stretch~3450 cm⁻¹3200-3600 cm⁻¹
¹H NMR Chemical Shift (ppm)-CH₂-OH~3.7 ppm3.5-4.0 ppm
¹³C NMR Chemical Shift (ppm)Ring Carbons (C-O)~68 ppm65-75 ppm

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculates static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent or a biological receptor). mdpi.com For this compound, MD simulations could be used to:

Explore conformational transitions and determine the timescales on which they occur.

Simulate its behavior in a solvent like water to understand how it is solvated and how it affects the water structure.

Study its interaction with larger molecules, such as proteins, to assess binding stability and dynamics, a common practice in drug discovery for morpholine-containing compounds. mdpi.com

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, can be employed to model chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By mapping the reaction coordinate, researchers can identify transition states—the highest energy points along the reaction path. Calculating the energy of reactants, products, and the transition state allows for the determination of the activation energy, which governs the reaction rate.

Computational Analysis of Intermolecular Interactions and Aggregation Behavior

The hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring make this compound capable of forming hydrogen bonds. researchgate.net Computational methods can quantify the strength and geometry of these interactions. nih.gov Analysis of non-covalent interactions (NCIs) can reveal how molecules of this compound might interact with each other, leading to aggregation, or with other molecules in a mixture. researchgate.net Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.com A QSPR model is built by finding a mathematical relationship between calculated molecular descriptors (numerical values that encode structural information) and an observed property.

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or viscosity without performing physical experiments. This involves:

Calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional).

Building a dataset of related morpholine compounds with known experimental property values.

Using statistical methods (like multiple linear regression or machine learning) to create a predictive model.

While QSAR models for biological activity are more common for morpholine derivatives in drug discovery, the same principles apply to QSPR for predicting chemical or physical performance. nih.govacs.org

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

2-(2,6-Dimethyl-4-morpholinyl)ethanol serves as a foundational component for the construction of more complex organic structures. The presence of both a tertiary amine within the morpholine (B109124) ring and a terminal hydroxyl group provides two reactive centers for further chemical transformations.

The morpholine moiety is a common structural feature in many biologically active compounds, and the 2,6-dimethyl substitution can impart specific stereochemical properties. While direct studies detailing the use of this compound as a precursor for pyrimidines and quinolines are not extensively documented, the synthesis of various substituted pyrimidines and quinolines often involves the incorporation of morpholine-containing fragments. For instance, new pyrimidine-morpholine hybrid compounds have been synthesized and evaluated for their antiproliferative effects. frontiersin.org The synthesis of these hybrids often involves the reaction of a substituted pyrimidine (B1678525) with morpholine. frontiersin.org The 2,6-dimethylmorpholine (B58159) unit, in particular, has been incorporated into pyrimidine structures, as seen in compounds like 2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde.

The synthesis of quinoline (B57606) derivatives can also utilize morpholine-containing building blocks. nih.gov The general strategies for quinoline synthesis, such as the Friedländer annulation, often involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and the morpholine ethanol (B145695) derivative could be functionalized to participate in such reactions.

Table 1: Examples of Heterocyclic Systems Incorporating the Morpholine Moiety

HeterocyclePrecursor/Reagent ExampleSynthetic Method
Pyrimidine3-methyl-6-chlorouracil and morpholineNucleophilic substitution
Pyrimidine4,6-dichloro-2-(4-morpholinyl)pyrimidine and triorganoindium reagentsPalladium-catalyzed cross-coupling
Quinoline4-chloro-6,7-dimethoxyquinoline and substituted anilinesNucleophilic aromatic substitution

The hydroxyl group of this compound provides a convenient handle for introducing a wide array of functional groups through various chemical reactions. This functionalization capability makes it a useful scaffold in the assembly of more complex molecules.

The primary alcohol can be readily converted into other functional groups such as esters, ethers, aldehydes, and carboxylic acids. For example, esterification can be used to attach the morpholine ethanol moiety to other molecules of interest, potentially altering their physical, chemical, and biological properties. The inherent chirality of cis-2,6-dimethylmorpholine (B33440), which can be prepared from diisopropanolamine (B56660), also presents the opportunity for its use as a chiral auxiliary in asymmetric synthesis. researchgate.netwikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org The chiral nature of the 2,6-dimethylmorpholine unit could influence the stereoselectivity of reactions at or near the site where the scaffold is attached.

Table 2: Potential Functional Group Transformations of this compound

Reaction TypeReagent ExampleResulting Functional Group
EsterificationAcyl chloride or Carboxylic acidEster
EtherificationAlkyl halideEther
OxidationMild oxidizing agent (e.g., PCC)Aldehyde
OxidationStrong oxidizing agent (e.g., KMnO4)Carboxylic acid
TosylationTosyl chlorideTosylate (good leaving group)

Utilization in Catalysis

The nitrogen atom in the morpholine ring of this compound can act as a Lewis base, making it a candidate for applications in catalysis.

Tertiary amines are a well-established class of organocatalysts. While specific studies on the organocatalytic activity of this compound are limited, morpholine itself and other derivatives have been investigated as catalysts. For example, morpholine has been studied computationally as a catalyst in urethane (B1682113) formation. The nitrogen atom can activate substrates through the formation of charged intermediates or by acting as a proton shuttle. The steric hindrance provided by the two methyl groups in this compound could influence the selectivity of catalytic reactions.

The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl oxygen, can potentially coordinate with transition metals, making this compound a potential ligand for various catalytic transformations. The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. The ability of alcohols to coordinate with transition metals and participate in catalytic cycles is a known phenomenon. google.com The specific stereochemistry of the 2,6-dimethylmorpholine moiety could be exploited in the design of chiral ligands for asymmetric catalysis.

Development as a Component in Polymer Chemistry and Coatings

The bifunctional nature of this compound, with its tertiary amine and hydroxyl group, makes it a suitable monomer or additive in polymer synthesis.

A study has reported the synthesis of copolymers with side-chains containing 2,6-dimethyl-morpholine. researchgate.net These copolymers were prepared from vinyl monomers and were investigated for their properties. The incorporation of the dimethylmorpholine group can influence the physical and chemical characteristics of the resulting polymer.

In the field of polyurethanes, the hydroxyl group of this compound can react with isocyanates to form urethane linkages, incorporating the morpholine unit into the polymer backbone or as a side chain. Morpholine derivatives are known to be used in polyurethane synthesis, sometimes acting as catalysts or as chain extenders. wikipedia.org The presence of the tertiary amine can also catalyze the polyurethane-forming reaction. Such polymers may find applications in coatings, where the morpholine group could enhance adhesion, durability, or provide other desirable properties. For instance, two-component polyurethane coatings are widely used for their excellent performance, and the incorporation of functional amines can modify their properties. google.com

Monomer or Additive in Polymer Synthesis

The presence of a reactive hydroxyl group theoretically allows this compound to act as a monomer in polymerization reactions, particularly in the formation of polyesters and polyurethanes. The incorporation of the dimethyl-morpholino group into a polymer backbone could impart unique properties to the resulting material.

Hypothetical Polymerization Reactions:

Polymer TypeCo-reactantPotential Linkage
PolyesterDicarboxylic acid or its derivativeEster linkage
PolyurethaneDiisocyanateUrethane linkage
PolyetherEpoxideEther linkage (via ring-opening)

Despite this theoretical potential, there are no specific studies or patents that detail the synthesis or properties of polymers derived directly from this compound. Research on related morpholine-containing polymers often focuses on derivatives with different substitution patterns.

Modifiers for Material Properties

The morpholine moiety is known to influence properties such as thermal stability, solubility, and basicity in various materials. It is plausible that the introduction of this compound as an additive or co-monomer could modify the properties of existing polymers. The dimethyl substitution on the morpholine ring could introduce increased steric bulk, potentially affecting chain packing and, consequently, the mechanical and thermal properties of the material.

Potential Modifications:

Increased Glass Transition Temperature (Tg): The rigid, bulky morpholine ring could restrict polymer chain mobility.

Altered Solubility: The polar nature of the morpholine and hydroxyl groups could enhance solubility in polar solvents.

Catalytic Activity: The tertiary amine could act as a built-in catalyst for certain polymerization or cross-linking reactions.

Again, it is crucial to note that these are postulated effects based on the general behavior of similar chemical structures, as direct research on this compound as a material modifier is not available.

Application in Separation Sciences and Solvent Systems (non-clinical)

In the realm of separation sciences, the polarity and basicity of this compound suggest its potential as a specialized solvent or as a component in solvent systems for extractions or chromatographic separations. The nitrogen atom can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling interactions with a variety of solutes.

The steric hindrance provided by the two methyl groups on the morpholine ring might also offer unique selectivity in separations by influencing how the molecule interacts with other compounds. However, no published studies were found that specifically investigate the use of this compound in any non-clinical separation processes or as a primary solvent in industrial applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of the core 2,6-dimethylmorpholine (B58159) structure often involves the cyclization of diisopropanolamine (B56660) with strong acids like sulfuric acid. google.com A primary direction for future research is the development of more sustainable and efficient synthetic routes. This involves moving away from harsh reagents and stoichiometric activators towards catalytic processes.

Key areas for exploration include:

Green Catalysis: Investigating the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to facilitate the cyclization reaction under milder conditions, which would simplify purification and reduce acidic waste streams.

One-Pot Syntheses: Designing a streamlined, one-pot process that combines the formation of the 2,6-dimethylmorpholine ring and the subsequent addition of the ethanol (B145695) moiety, thereby minimizing intermediate isolation steps, solvent usage, and energy consumption. A patent for preparing cis-2,6-dimethylmorpholine (B33440) indicates that a high proportion of the cis-isomer can be achieved, which could be a critical consideration in developing stereospecific pathways. google.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for accelerating research and development by predicting molecular properties and reaction outcomes before committing to laboratory work. For 2-(2,6-Dimethyl-4-morpholinyl)ethanol, future research can harness these approaches to build a comprehensive in-silico profile.

Interactive Table: Potential Computational Modeling Applications

Computational MethodApplication for this compoundResearch Goal
Density Functional Theory (DFT) Modeling reaction mechanisms for novel synthetic pathways.Optimize reaction conditions, predict transition states, and understand catalyst-substrate interactions.
Molecular Dynamics (MD) Simulations Simulating the behavior of the compound in various solvents or in the presence of other molecules.Predict solubility, conformational preferences, and potential for self-assembly or interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the properties of new derivatives based on structural modifications.Guide the design of next-generation building blocks with specific desired characteristics (e.g., enhanced solubility, specific reactivity).

These predictive models can significantly reduce the experimental effort required to develop new applications and derivatives, making the research process more efficient and cost-effective.

Design of Next-Generation Chemical Building Blocks for Specific Applications

The parent compound, 4-(2-hydroxyethyl) morpholine (B109124) (HEM), is recognized for its use in the manufacturing of active pharmaceutical ingredients (APIs). exponent.com The presence of two methyl groups on the morpholine ring of this compound provides specific steric hindrance and increased lipophilicity compared to HEM. These features can be strategically exploited.

Future research should focus on designing and synthesizing derivatives where this unique structural motif is leveraged to create next-generation building blocks. For example, the cis-conformation of the methyl groups could act as a stereochemical control element in asymmetric synthesis or as a specific recognition motif in medicinal chemistry. The hydroxyl group provides a convenient handle for further functionalization, allowing the attachment of this scaffold to polymers, surfaces, or complex drug molecules to fine-tune their properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting reactions in a continuously flowing stream, presents significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. researchgate.net The integration of this compound synthesis into automated flow platforms is a major emerging opportunity.

Automated systems can rapidly screen and optimize reaction conditions (e.g., temperature, pressure, reagent ratios, and residence time), drastically reducing development time. researchgate.net For a multi-step synthesis, such as the formation and functionalization of the dimethylmorpholine core, a "telescopic" flow process can be designed where the output of one reactor flows directly into the next, eliminating the need for manual handling of intermediates. researchgate.net This approach is particularly valuable for generating libraries of derivatives for screening purposes, as automated platforms can be programmed to systematically vary starting materials and reagents. mit.edu The development of such a platform would enable the on-demand synthesis of this compound and its analogs with high purity and reproducibility. mit.edubeilstein-journals.org

Interactive Table: Comparison of Synthesis Methodologies

FeatureBatch SynthesisFlow Chemistry
Safety Higher risk with exothermic reactions or hazardous reagents.Inherently safer due to small reaction volumes and superior temperature control.
Scalability Often challenging, requiring significant process redesign.More straightforward scalability by running the system for longer or using parallel reactors.
Efficiency Can have lower yields and longer reaction times.Often provides higher yields, better selectivity, and faster reactions. researchgate.net
Automation Difficult to fully automate multi-step processes.Readily integrated with automated pumps, reactors, and purification modules for "end-to-end" synthesis. researchgate.net
Process Control Limited control over reaction parameters.Precise control over temperature, pressure, and mixing.

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, containing both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms of the morpholine ring), suggests a potential for engaging in non-covalent interactions that drive self-assembly. This is a largely unexplored but promising area of research.

Future investigations could explore whether this molecule can form ordered supramolecular structures such as:

Organogels: Forming gel-like phases in organic solvents through a network of intermolecular hydrogen bonds.

Liquid Crystals: Exhibiting intermediate phases of matter between a crystalline solid and an isotropic liquid, driven by specific molecular packing influenced by its shape and non-covalent interactions.

Host-Guest Complexes: The morpholine cavity, shaped by the methyl groups, could potentially encapsulate small ions or neutral molecules, leading to applications in sensing or separation.

Exploring these possibilities would require a combination of experimental techniques (e.g., spectroscopy, microscopy, rheology) and computational modeling to understand the fundamental principles governing its self-assembly behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.